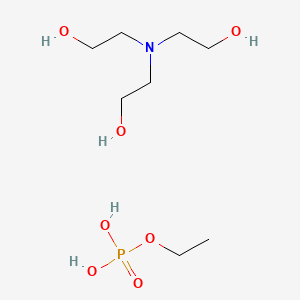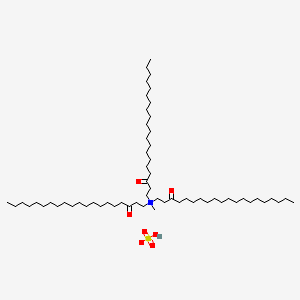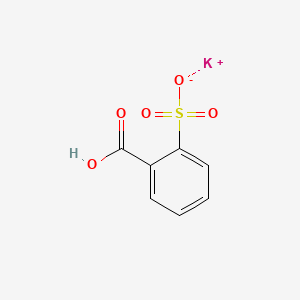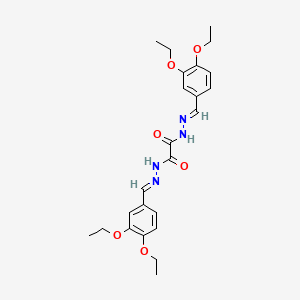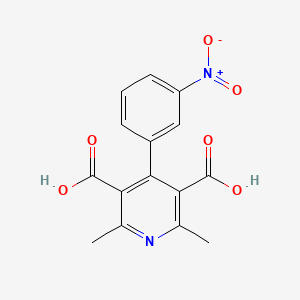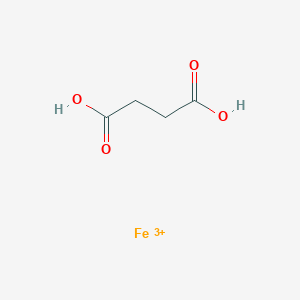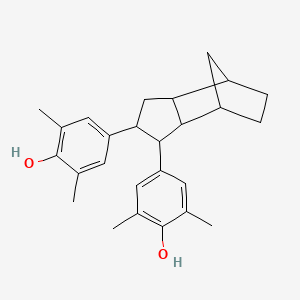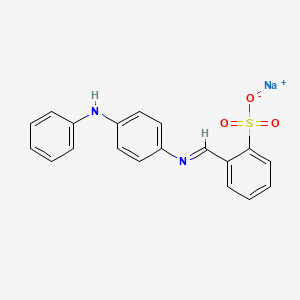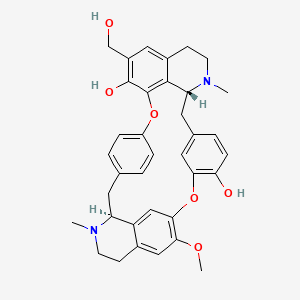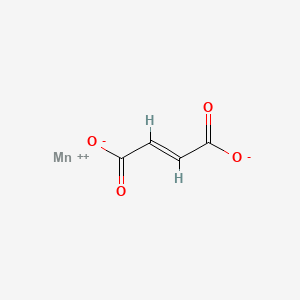
Manganese(II) fumarate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Manganese(II) fumarate is a coordination compound formed by the reaction of manganese(II) ions with fumaric acid. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structural and functional properties, which make it a valuable subject of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Manganese(II) fumarate can be synthesized through the reaction of manganese(II) salts, such as manganese(II) chloride or manganese(II) acetate, with fumaric acid. The reaction typically takes place in an aqueous solution, where the manganese(II) ions coordinate with the fumarate ions to form the desired compound. The reaction conditions, such as temperature and pH, can be adjusted to optimize the yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include steps such as the purification of raw materials, precise control of reaction conditions, and efficient separation and purification of the final product. The use of advanced techniques, such as crystallization and filtration, ensures the high quality and consistency of the compound .
Chemical Reactions Analysis
Types of Reactions
Manganese(II) fumarate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of different reagents and reaction conditions.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound with potassium permanganate may yield manganese dioxide, while reduction with sodium borohydride may regenerate the this compound .
Scientific Research Applications
Manganese(II) fumarate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of manganese(II) fumarate involves its interaction with various molecular targets and pathways. In biological systems, manganese(II) ions play a crucial role in the function of several enzymes, including those involved in the metabolism of neurotransmitters and other neuronal pathways . The compound’s effects are mediated through its ability to coordinate with specific ligands and modulate the activity of target enzymes and proteins .
Comparison with Similar Compounds
Manganese(II) fumarate can be compared with other manganese(II) complexes, such as manganese(II) chloride, manganese(II) acetate, and manganese(II) sulfate. While these compounds share some similarities in their chemical properties, this compound is unique due to its specific coordination with fumarate ions, which imparts distinct structural and functional characteristics .
List of Similar Compounds
- Manganese(II) chloride
- Manganese(II) acetate
- Manganese(II) sulfate
- Manganese(II) oxalate
- Manganese(II) citrate
Properties
CAS No. |
85169-07-9 |
|---|---|
Molecular Formula |
C4H2MnO4 |
Molecular Weight |
168.99 g/mol |
IUPAC Name |
(E)-but-2-enedioate;manganese(2+) |
InChI |
InChI=1S/C4H4O4.Mn/c5-3(6)1-2-4(7)8;/h1-2H,(H,5,6)(H,7,8);/q;+2/p-2/b2-1+; |
InChI Key |
PCDVXBKFEVKXMQ-TYYBGVCCSA-L |
Isomeric SMILES |
C(=C/C(=O)[O-])\C(=O)[O-].[Mn+2] |
Canonical SMILES |
C(=CC(=O)[O-])C(=O)[O-].[Mn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



